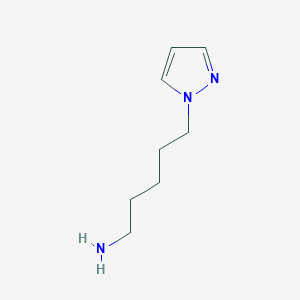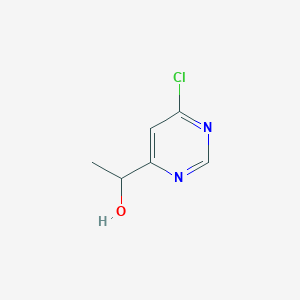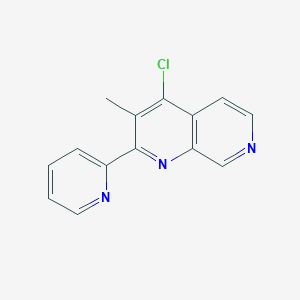
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of dihydropyrazolones
Substitution: Introduction of different substituents on the pyrazolone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a bioactive compound in drug discovery
Medicine: Investigation of its pharmacological properties for therapeutic use
Industry: Utilization in the development of new materials with specific properties
作用機序
The mechanism of action of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
類似化合物との比較
Similar Compounds
2,4-Dihydro-3H-pyrazol-3-one: A simpler analog with similar core structure
5-Propyl-2-(4-pyridyl)-3H-pyrazol-3-one: A closely related compound with slight structural differences
Uniqueness
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3 |
InChIキー |
FDLQYEFFGAELJW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=O)C1)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)




![6-[(3,4-Dichlorophenyl)sulfanyl]quinazoline-2,4-diamine](/img/structure/B8585702.png)

![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)


![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)


